molecular formula C16H16N2O B5662274 3-(4-methylphenyl)-N-(3-pyridinylmethyl)acrylamide

3-(4-methylphenyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No. B5662274
M. Wt: 252.31 g/mol
InChI Key: SLXPRAMIBPXQQF-CMDGGOBGSA-N
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Description

3-(4-methylphenyl)-N-(3-pyridinylmethyl)acrylamide is a compound with potential relevance in various chemical and pharmacological fields. Although there isn't a specific study focusing entirely on this compound, related research offers valuable insights into similar compounds and their properties.

Synthesis Analysis

  • Synthesis processes of similar acrylamide compounds involve condensation reactions under specific conditions. For instance, a related acrylamide was synthesized from the condensation of equimolar equivalents of related compounds in boiling ethanol under basic conditions (Kariuki et al., 2022).

Molecular Structure Analysis

  • The molecular structure of acrylamide derivatives can be determined using techniques like NMR spectroscopy and single crystal X-ray diffraction. Such methods have been employed in determining the structure of similar compounds (Luo & Huang, 2004).

Chemical Reactions and Properties

  • Acrylamide derivatives participate in various chemical reactions, forming different compounds under specific conditions. For example, N-(arylsulfonyl)acrylamides can undergo intermolecular cascade annulations with dual alkyl C(sp3)-H bonds to produce different types of five-membered rings (Hu et al., 2017).

Physical Properties Analysis

  • The physical properties of acrylamide derivatives, like crystallization and molecular packing, can be significantly influenced by molecular structure and intermolecular interactions. These aspects have been studied in various acrylamide derivatives (Percino et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interaction with other compounds, can be assessed through various analytical techniques. For example, the reactivity ratios of acrylamide co-polymers have been determined through methods like IR, NMR, and elemental analysis (Mohammed et al., 2020).

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13-4-6-14(7-5-13)8-9-16(19)18-12-15-3-2-10-17-11-15/h2-11H,12H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXPRAMIBPXQQF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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